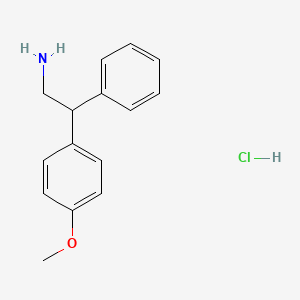

2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride

Overview

Description

Scientific Research Applications

Metabolism and Pharmacokinetics

- 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride and its analogs have been studied for their metabolism in various organisms. For example, Kanamori et al. (2002) explored the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, identifying various metabolites and metabolic pathways (Kanamori et al., 2002). Similarly, Ogawa et al. (2002) studied the pharmacology of a related compound, demonstrating its activity as a 5-HT2A receptor antagonist (Ogawa et al., 2002).

Chemical Synthesis and Properties

- The chemical synthesis and properties of compounds structurally related to 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride have been extensively researched. For instance, Tan Bin (2011) reported on the synthesis of a related compound, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, via a divergent synthetic method (Tan Bin, 2011). Additionally, Liu et al. (2009) explored the synthesis and reaction mechanism of a related compound, 3-(4-methoxyphenylazo)acrylic acid (Liu et al., 2009).

Biological Activities and Applications

- Research has also focused on the biological activities and potential applications of compounds similar to 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. Pytka et al. (2015) investigated the antidepressant and anxiolytic-like effects of phenylpiperazine derivatives, including compounds structurally related to 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride (Pytka et al., 2015).

Other Applications

- Research has extended to other applications of related compounds, such as in corrosion control and material science. Bentiss et al. (2009) studied the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole for corrosion control of mild steel (Bentiss et al., 2009).

Mechanism of Action

Target of Action

For instance, Elacestrant, a non-steroidal small molecule, acts as an estrogen receptor antagonist . Another compound, 4-Methoxyamphetamine, is a seratogenic drug that binds to alpha receptors .

Mode of Action

For example, Mebeverine, an anticholinergic, works directly on smooth muscle within the gastrointestinal tract and may have an anaesthetic effect, affect calcium channels, and affect muscarinic receptors .

Biochemical Pathways

For instance, 2-Chloro-4-nitrophenol (2C4NP) is degraded via the 1,2,4-benzenetriol (BT) pathway in a Gram-negative bacterium . Another compound, SalA-4g, elevates levels of protein O-GlcNAc and improves neuronal tolerance to ischemia .

Pharmacokinetics

Similar compounds such as venlafaxine have been studied, and it has been found to have a bioavailability of 42±15%, protein binding of 27±2%, and an elimination half-life of 5±2 hours .

Result of Action

For instance, Mebeverine is used to alleviate some of the symptoms of irritable bowel syndrome (IBS) and related conditions .

Action Environment

It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

properties

IUPAC Name |

2-(4-methoxyphenyl)-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c1-17-14-9-7-13(8-10-14)15(11-16)12-5-3-2-4-6-12;/h2-10,15H,11,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFXJVKXYWKKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590012 | |

| Record name | 2-(4-Methoxyphenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride | |

CAS RN |

21998-49-2 | |

| Record name | 2-(4-Methoxyphenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Methylsulfanyl)phenyl]azepane hydrochloride](/img/structure/B1369132.png)

![[(2R,6S)-2,6-Dimethylmorpholin-4-YL]acetic acid hydrochloride](/img/structure/B1369140.png)